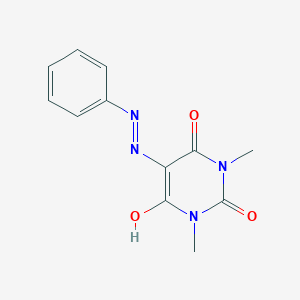
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione, commonly known as MTT, is a chemical compound widely used in scientific research. MTT is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide. MTT has several applications in various fields of research due to its unique properties.
Mécanisme D'action
MTT is reduced to formazan by mitochondrial enzymes in living cells. The reduction of MTT requires an active electron transport chain and is dependent on the metabolic activity of cells. Therefore, the MTT assay reflects the mitochondrial activity of cells and can be used as an indicator of cell viability and proliferation.
Effets Biochimiques Et Physiologiques
MTT is a non-toxic compound that does not affect the metabolic activity of cells. MTT has no significant biochemical or physiological effects on cells and can be used as a reliable indicator of cell viability and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
MTT assay has several advantages over other cell viability assays. MTT assay is easy to perform, cost-effective, and can be used with a wide range of cell types. MTT assay is also more sensitive than other assays, such as trypan blue exclusion assay and lactate dehydrogenase assay. However, MTT assay has some limitations, such as the interference of colored compounds and the requirement of an active electron transport chain.
Orientations Futures
MTT has several potential future applications in scientific research. MTT can be used as a tool for studying mitochondrial function and dysfunction in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. MTT can also be used for high-throughput screening of drugs and chemicals for their effects on mitochondrial activity. Furthermore, MTT can be modified to improve its sensitivity and specificity for detecting mitochondrial dysfunction.
Méthodes De Synthèse
MTT can be synthesized by reacting 2,4,6-trioxoheptahydro-1,3,5-triazine with phenylhydrazine in the presence of acetic acid and concentrated sulfuric acid. The reaction takes place at a temperature of 80-85°C for 2-3 hours. The resulting MTT can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
MTT is widely used in scientific research as a colorimetric assay reagent for measuring cell viability and proliferation. MTT is converted into formazan crystals by mitochondrial enzymes in living cells, which can be quantified by measuring the absorbance at 570 nm. MTT assay is a reliable and sensitive method for evaluating the cytotoxicity of drugs, chemicals, and nanoparticles.
Propriétés
Numéro CAS |
30189-12-9 |
|---|---|
Nom du produit |
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione |
Formule moléculaire |
C12H12N4O3 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
6-hydroxy-1,3-dimethyl-5-phenyldiazenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)14-13-8-6-4-3-5-7-8/h3-7,17H,1-2H3 |
Clé InChI |
DQNOMULJOAQRJV-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=O)C(=NNC2=CC=CC=C2)C(=O)N(C1=O)C |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)O |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)O |
Autres numéros CAS |
30189-12-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



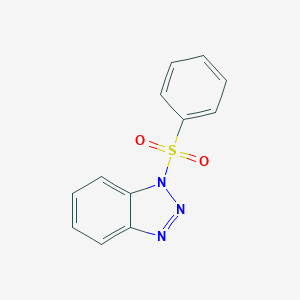
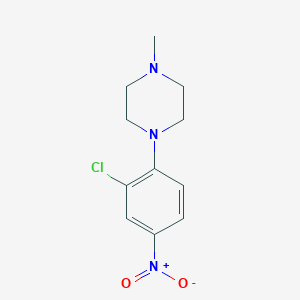
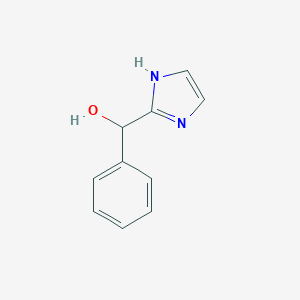
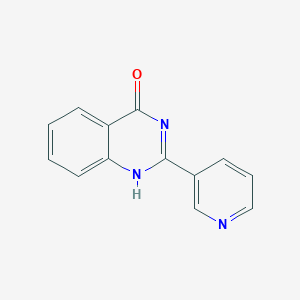
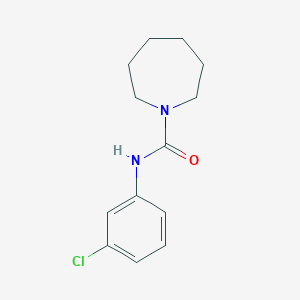
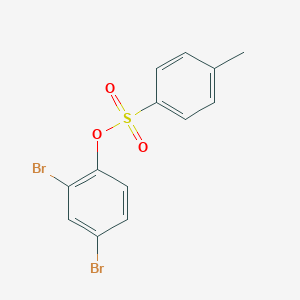
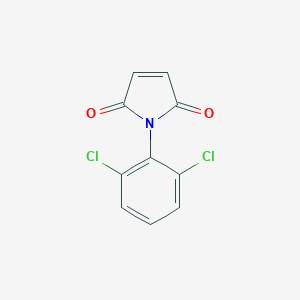
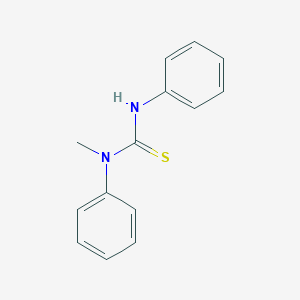
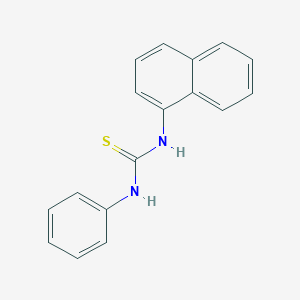
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)